molecular formula C10H11IOS B14813402 (2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane

(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane

Cat. No.: B14813402
M. Wt: 306.17 g/mol
InChI Key: VHCDCNHBDOPHRX-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of (2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane typically involves the reaction of a cyclopropoxy-substituted phenyl compound with an iodine source and a methylsulfane group. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Scientific Research Applications

(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methylsulfane group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

1-cyclopropyloxy-3-iodo-2-methylsulfanylbenzene

InChI

InChI=1S/C10H11IOS/c1-13-10-8(11)3-2-4-9(10)12-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

VHCDCNHBDOPHRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1I)OC2CC2

Origin of Product

United States

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